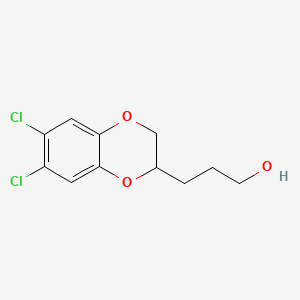

2-(3-Hydroxypropyl)-1,4-benzodioxan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

102071-77-2 |

|---|---|

Molecular Formula |

C11H12Cl2O3 |

Molecular Weight |

263.11 g/mol |

IUPAC Name |

3-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |

InChI |

InChI=1S/C11H12Cl2O3/c12-8-4-10-11(5-9(8)13)16-7(6-15-10)2-1-3-14/h4-5,7,14H,1-3,6H2 |

InChI Key |

DNLXEIUNDQKPHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C2O1)Cl)Cl)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Hydroxypropyl 1,4 Benzodioxan and Its Derivatives

Strategies for the Construction of the 1,4-Benzodioxan Ring System

The formation of the 1,4-benzodioxan ring is central to the synthesis of the target compound and its derivatives. This heterocyclic system is typically formed by creating two ether linkages between a catechol moiety and a two-carbon unit. The various synthetic strategies primarily differ in the nature of the precursors and the conditions used to facilitate the ring closure.

Cyclization Reactions for Benzodioxan Formation

Cyclization reactions are the most common and direct methods for assembling the 1,4-benzodioxan skeleton. These reactions involve the intramolecular or intermolecular condensation of appropriately functionalized precursors.

Catechol and its derivatives are fundamental building blocks for the 1,4-benzodioxan system. These approaches involve the reaction of the catechol's di-hydroxy functionality with a reagent containing a two-carbon unit that can react with both hydroxyl groups.

A notable green chemistry approach involves the reaction of catechol with glycerol (B35011) carbonate (GlyC), a bio-based reactant. rsc.orgresearchgate.net This reaction, performed in the presence of a basic catalyst like sodium methoxide (B1231860) (NaOCH₃), can produce 2-hydroxymethyl-1,4-benzodioxane (B143543) with high yields (up to 88%) in as little as one hour at 170°C without the need for a solvent. rsc.orgresearchgate.net

Palladium-catalyzed coupling reactions also provide a route to the benzodioxan ring. Catechol can be coupled with allylic biscarbonates in the presence of a palladium catalyst to form enantioenriched 1,4-benzodioxanes. rsc.org Another strategy involves the reaction of catechol with α-halo Michael acceptors to form the benzodioxan structure. acs.org

An iodine-catalyzed system offers a metal-free alternative for related heterocycles, suggesting potential future applications. In this method, the reaction of catechol with ammonium (B1175870) acetate (B1210297) and various carbonyl compounds (alkenes, alkynes, or ketones) is catalyzed by an I₂-DMSO system. nih.gov The proposed mechanism involves the in-situ formation of a mono-quinone from catechol, which then undergoes condensation and cyclization steps. nih.gov

Table 1: Comparison of Catechol-Based Cycloaddition Methods

| Method | Key Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Glycerol Carbonate Reaction | Catechol, Glycerol Carbonate | NaOCH₃, 170°C | Greener, solvent-free, high yield (up to 88%) | rsc.orgresearchgate.net |

| Palladium-Catalyzed Coupling | Catechol, Allylic Biscarbonates | Palladium catalyst | Forms enantioenriched products | rsc.org |

| Michael Acceptor Reaction | Catechol, α-halo Michael acceptors | Base | Forms functionalized benzodioxans | acs.org |

The use of epoxide precursors is a powerful strategy for introducing chirality and functionality into the 1,4-benzodioxan ring. These methods typically involve the nucleophilic attack of a catecholate on an epoxide, followed by a second intramolecular ring-closing step.

A one-pot condensation-cyclization reaction between a bromoepoxide and catechol can be mediated by a base. rsc.org The reaction proceeds via an initial attack of the more reactive phenolate (B1203915) on the bromide, followed by an intramolecular ring-opening of the epoxide to yield the trans-1,4-benzodioxane product. rsc.org The synthesis of specific enantiomers of 2-oxiranyl-1,4-benzodioxan has been achieved through a base-promoted cyclization, demonstrating the utility of this method for creating chiral intermediates. clockss.org

The reactivity of the epoxide ring is highly dependent on pH. Under slightly acidic conditions, epoxide hydrolysis can compete with the desired condensation, whereas under basic conditions, condensation is generally favored. nih.govresearchgate.net The choice of catalyst, including various metal alkoxides, can also significantly influence the rate of epoxide ring-opening and subsequent condensation reactions. researchgate.net For instance, a fluoride-catalyzed hydrosilylation of β-hydroxy epoxides has been developed for the regioselective synthesis of 1,4-diols, showcasing a method where fluoride (B91410) activates a silane (B1218182) for intramolecular epoxide ring opening. nih.gov

Oxidative coupling provides a biomimetic route to 1,4-benzodioxane (B1196944) lignans. This approach mimics the natural biosynthetic pathways of these compounds. The reaction involves the oxidation of a phenol (B47542) and a suitable coupling partner, often another phenol or a phenylpropanoid, to generate radicals that then couple to form the desired product.

A key example is the oxidative coupling of substituted catechols with partners like coniferyl alcohol or isoeugenol (B1672232) in the presence of silver oxide (Ag₂O). rsc.org This method yields 2,3-trans-1,4-benzodioxans in good yields. The reaction demonstrates high regioselectivity, which is influenced by the nature of the substituents on the catechol ring. rsc.org This strategy has been successfully applied in a one-step, high-yield biomimetic synthesis of the natural flavanolignan silybin (B1146174) from 2R,3R-dihydroquercetin and coniferyl alcohol. rsc.org While other oxidative coupling reactions exist, such as those mediated by Dess–Martin periodinane (DMP), their application is typically for different heterocyclic systems. mdpi.com

This classic and widely used method is based on the Williamson ether synthesis. It involves a double nucleophilic substitution where a catecholate dianion attacks a di-electrophilic two-carbon unit, such as a 1,2-dihaloethane.

The reaction of a catechol derivative, such as methyl 2,3-dihydroxybenzoate or methyl gallate, with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF or acetone (B3395972) is a common procedure. nih.govscirp.org The base generates the phenolate anions in situ, which then displace the bromide ions to form the benzodioxan ring. nih.govscirp.org

A variation involves an intramolecular cyclization. A phenoxypropanediol can be sulfonated and then treated with a base to induce cyclization, forming the 1,4-benzodioxane ring. google.com In this process, an internal phenolate attacks a carbon bearing a sulfonate leaving group. google.com The initial phenoxypropanediol can be prepared by reacting a catechol derivative with a three-carbon electrophile like 3-chloro-1,2-propanediol (B139630). google.com

Table 2: Examples of Phenolate Substitution Reactions for Benzodioxan Synthesis

| Catechol Derivative | Electrophile | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ / DMF | Not specified | nih.gov |

| Methyl 3,4,5-trihydroxybenzoate (B8703473) (Gallic Acid derivative) | 1,2-dibromoethane | K₂CO₃ / Acetone | 45% | scirp.org |

| Catechol derivative | 3-chloro-1,2-propanediol | Base | Not specified | google.com |

While base-catalyzed conditions are more common for Williamson ether-type syntheses, acid-catalyzed cyclizations offer an alternative pathway, particularly when starting with precursors that are amenable to acid-mediated ring closure. The choice of acid can be crucial for the success of these reactions. acs.org

Acid-catalyzed intramolecular cyclization has been developed for various heterocyclic systems, establishing the principle of using strong acids like H₂SO₄ to induce ring formation. nih.gov In the context of benzodioxane-related structures, acid catalysis can play a role in reactions involving epoxides, where acid promotes the opening of the epoxy ring, which can be followed by cyclization. nih.govresearchgate.net For example, the synthesis of 1,3-benzodioxanes often involves the acid-catalyzed condensation of phenols with aldehydes. tsijournals.com While this produces a different isomer, it highlights the utility of acid catalysis in forming dioxane rings fused to a benzene (B151609) core. A direct acid-catalyzed cyclization to form the 1,4-benzodioxan ring would typically involve a precursor with a catechol unit and a side chain containing a hydroxyl group that can be protonated and eliminated to allow for ring closure.

Role of Transition Metal Catalysis in Benzodioxan Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. pharmacyjournal.org In the context of benzodioxan synthesis, palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com These reactions enable the construction of the benzodioxan framework and the introduction of various substituents.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organohalide, is a powerful tool for forming aryl-aryl bonds. acs.org This methodology can be employed to construct the biaryl linkage inherent in some benzodioxan derivatives. For instance, the coupling of a boronic acid with a brominated aromatic compound can be achieved using a palladium catalyst like palladium acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃). acs.org The choice of solvent, base, and reaction temperature is critical to minimize side reactions like the decomposition of the boronic acid. acs.org

The versatility of palladium catalysis extends to the formation of other bonds as well. Palladium complexes exhibit a high tolerance for a wide array of functional groups, which is advantageous when synthesizing complex molecules. mdpi.com This tolerance allows for the direct use of functionalized starting materials without the need for extensive protecting group strategies.

Below is a table summarizing representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of complex aromatic structures.

| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1,4-dioxane (B91453)/toluene/H₂O | - | acs.org |

| PdCl₂(dppf) | - | aq. KOH | - | - | mdpi.com |

| Pd[P(t-Bu)₃]₂ | - | - | THF | Room Temp | acs.org |

| Pd(OAc)₂ | PPh₃ | aq. Na₂CO₃ | Toluene | 90 | acs.org |

Mitsunobu Reaction Applications in Benzodioxan Synthesis

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides. organic-chemistry.orgwikipedia.org This reaction proceeds via a redox pathway involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis. organic-chemistry.org

In the synthesis of benzodioxan derivatives, the Mitsunobu reaction can be employed for the crucial cyclization step to form the dioxane ring. This is typically achieved by an intramolecular reaction of a catechol derivative bearing a side chain with a terminal alcohol. The reaction proceeds with clean inversion of configuration at the chiral center of the side chain. organic-chemistry.org

The general mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate, forming a good leaving group. Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group on the catechol ring closes the dioxane ring.

While highly effective, the standard Mitsunobu protocol can present challenges in product purification due to the formation of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts. To address this, several modifications have been developed, such as the use of resin-bound triphenylphosphine or alternative azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), which facilitate easier removal of byproducts. wikipedia.org

| Reagents | Key Features | Reference |

| PPh₃, DEAD/DIAD | Standard conditions, inversion of stereochemistry | wikipedia.org |

| Resin-bound PPh₃ | Simplified purification by filtration | |

| Di-(4-chlorobenzyl)azodicarboxylate (DCAD) | Hydrazine (B178648) byproduct easily removed by filtration | wikipedia.org |

Installation of the 3-Hydroxypropyl Side Chain

The 3-hydroxypropyl side chain is a key structural motif in the target molecule. Its installation onto the benzodioxan scaffold can be achieved through various synthetic strategies.

Alkylation and Hydroxylation Methodologies

A common approach to introduce the 3-hydroxypropyl side chain is through the alkylation of a pre-formed benzodioxan nucleus. For instance, a benzodioxan with a suitable nucleophilic handle, such as a hydroxyl or amino group, can be reacted with a three-carbon electrophile.

Alternatively, the synthesis can commence with a catechol derivative that is first alkylated with a precursor to the side chain. For example, 2,3-dihydroxybenzoic acid can be esterified and then alkylated with 1,2-dibromoethane to form the benzodioxan ring with an ester group. nih.gov This ester can then be manipulated to introduce the desired side chain.

Functional Group Interconversions for Side Chain Elaboration

Once a basic carbon framework for the side chain is in place, functional group interconversions are employed to arrive at the 3-hydroxypropyl moiety. For example, a carboxylic acid or ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The Mitsunobu reaction itself is a powerful tool for functional group interconversion. nih.gov It allows for the conversion of an alcohol to other functionalities, which can be a strategic step in a multi-step synthesis of the side chain. nih.gov

Multi-Step Synthetic Strategies for the 3-Hydroxypropyl Moiety

In many cases, the 3-hydroxypropyl side chain is constructed through a multi-step sequence. A common strategy involves starting with a benzodioxan derivative containing a shorter side chain, which is then elongated. For example, a 2-hydroxymethyl-1,4-benzodioxan can serve as a starting material. sigmaaldrich.com This can be converted to a halide or tosylate, followed by a carbon-carbon bond-forming reaction (e.g., with a cyanide or a Grignard reagent) and subsequent functional group manipulations to yield the 3-hydroxypropyl group.

Another approach involves the ring-opening of a cyclic precursor. For instance, a suitably substituted epoxide can be opened by a nucleophile attached to the benzodioxan core, leading to the formation of the desired side chain with a hydroxyl group.

Stereoselective Synthesis of 2-(3-Hydroxypropyl)-1,4-benzodioxan

Controlling the stereochemistry at the C2 position of the benzodioxan ring is a critical aspect of the synthesis, as different stereoisomers can exhibit distinct biological activities.

The Mitsunobu reaction is inherently stereoselective, proceeding with a clean inversion of configuration at the reacting alcohol center. organic-chemistry.orgwikipedia.org This makes it an excellent choice for establishing the stereochemistry of the 2-substituent on the benzodioxan ring. By starting with a chiral diol or a catechol with a chiral side chain, the intramolecular Mitsunobu cyclization will produce a stereochemically defined benzodioxan.

For sterically hindered alcohols, which can be sluggish in standard Mitsunobu reactions, modifications to the procedure can improve yields. Using 4-nitrobenzoic acid as the acidic component can significantly enhance the reaction's efficiency for hindered alcohols. orgsyn.org

Asymmetric catalysis offers another powerful avenue for the stereoselective synthesis of benzodioxans. Chiral catalysts can be used to induce enantioselectivity in key bond-forming reactions. For example, asymmetric cyclization reactions can be employed to construct the benzodioxan ring with a high degree of stereocontrol. Recent advances have described the use of bifunctional squaramide-based organocatalysts to achieve enantioselective synthesis of related heterocyclic systems, which could potentially be adapted for benzodioxan synthesis. nih.gov

Enantioselective Approaches for Chiral Benzodioxan Scaffolds

The creation of specific enantiomers of chiral benzodioxan scaffolds is crucial, as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, often employing chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. nih.gov A notable success in this area includes the enantioselective and regioselective total synthesis of chiral 1,4-benzodioxane lignans, such as derivatives of 2-hydroxymethyl-1,4-benzodioxan. researchgate.net High yields and excellent enantioselectivity in the formation of 1,4-benzodioxanes have been achieved through methods like alkene aryloxyarylation using sterically bulky and conformationally well-defined chiral monophosphorus ligands. researchgate.net

Organocatalysis has emerged as the third pillar of asymmetric catalysis, providing powerful tools for synthesizing enantio-enriched compounds using small organic molecules as catalysts. nih.gov These catalysts operate through various activation modes, including the formation of covalent intermediates (like iminium ions) or non-covalent interactions such as hydrogen bonding. nih.gov

In the context of structures similar to benzodioxans, bifunctional chiral phosphoric acids, a cornerstone of organocatalysis, have proven effective. nih.govresearchgate.net These catalysts can facilitate asymmetric conjugate additions, leading to the construction of axially chiral motifs that are prevalent in chiral ligands and natural products. researchgate.net The principle involves the organocatalyst simultaneously activating the substrate and controlling the facial selectivity of the attack by a nucleophile, thereby dictating the stereochemistry of the product.

Table 1: Examples of Organocatalytic Strategies for Stereocontrol

| Catalyst Type | Activation Mode | Relevant Application | Key Feature |

|---|---|---|---|

| Chiral Phosphoric Acid | Brønsted Acid / H-Bonding | Atroposelective construction of biaryls researchgate.net | Bifunctionality allows for simultaneous activation and stereodirection. |

| Imidazolidinones | Iminium Ion Formation nih.gov | Asymmetric Diels-Alder reactions nih.gov | Lowers the LUMO energy of α,β-unsaturated carbonyls, enhancing reactivity. nih.gov |

| Thiourea Derivatives | H-Bonding | Enantioselective cycloadditions nih.gov | Acts as an H-bond donor to activate substrates and control geometry. |

Asymmetric induction is the process of transferring chirality from a chiral source to a prochiral substrate. A primary strategy involves the use of chiral catalysts that create a chiral environment around the reacting molecules. For instance, the synthesis of enantioenriched benzofused heterocycles has been successfully achieved using rhodium catalysts paired with chiral biaryl phosphine ligands like (R)-DTBM-Segphos. nih.gov

Another powerful approach is the central-to-axial chirality conversion, where a stereocenter is first created and then used to control the formation of an axially chiral biaryl bond. researchgate.net This has been demonstrated in the synthesis of atropisomeric arylquinones catalyzed by chiral phosphoric acids. researchgate.net The initial conjugate addition creates a new stereocenter, which then directs the subsequent rotation and stabilization of the biaryl axis to yield a product with high enantiomeric excess. researchgate.net

Diastereoselective Synthesis and Control of Relative Stereochemistry

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). Diastereoselective synthesis aims to produce one diastereomer preferentially over all others.

Cascade reactions, also known as domino or tandem reactions, are highly efficient for this purpose. A cascade inter-intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, the synthesis of chiral bicyclic lactams from acyclic precursors has been shown to generate two or three new stereogenic centers with high diastereoselectivity, with the product's relative stereochemistry confirmed by X-ray analysis. nih.gov These methods often rely on substrate control, where the existing stereochemistry in the starting material directs the formation of new stereocenters, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome. nih.gov

Chemo- and Regioselectivity in Synthetic Pathways

In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

An innovative, solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxan from glycerol carbonate and catechol highlights the challenge of regioselectivity, as the reaction can also yield an isomeric side product. rsc.org Control over such outcomes is often achieved by carefully selecting catalysts and reaction conditions. For example, in the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines, the degree of alkylation (mono-, di-, or tri-substitution) is a question of chemoselectivity that can be controlled by the stoichiometry of the reagents and the reaction conditions. nih.gov Divergent strategies employing chemoselective alkylations of common precursors have been used to create libraries of related compounds, such as 1,3,4-benzotriazepin-2-ones, by selectively functionalizing different positions on the heterocyclic ring. nih.gov

Green Chemistry Principles in Benzodioxan Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Given that solvents can account for over 70% of waste in pharmaceutical manufacturing, their selection and the optimization of reaction conditions are key areas of focus. jk-sci.comnih.gov

The ideal green reaction proceeds without any solvent. nih.gov A notable example is the synthesis of 2-hydroxymethyl-1,4-benzodioxane, which can be achieved selectively under solvent-free conditions. rsc.org When solvents are necessary, green solvent selection guides recommend alcohols like ethanol (B145695) and isopropanol, while classifying solvents like DMF, NMP, and chloroform (B151607) as hazardous. whiterose.ac.uk The use of greener solvents like acetonitrile (B52724) has been shown to provide a better balance of conversion and selectivity compared to more hazardous traditional solvents like benzene or dichloromethane (B109758). scielo.br Selecting an appropriate solvent can reduce CO2 emissions by up to 70% and costs by up to 67%. rsc.org

Reaction condition optimization is a critical strategy for improving yield, reducing waste, and lowering costs. creative-biolabs.com Key parameters include temperature, reactant concentration, pressure, and reaction time. creative-biolabs.com For example, optimizing the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans allowed the reaction time to be reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. scielo.br Such optimizations not only save time and energy but can also improve selectivity by minimizing the formation of undesired byproducts that can occur during longer reaction times. scielo.br

Table 2: Comparison of Solvents based on Green Chemistry Principles

| Solvent | Green Ranking (General) | Application Example | Rationale / Benefit |

|---|---|---|---|

| None (Solvent-free) | Ideal | Synthesis of 2-hydroxymethyl-1,4-benzodioxan rsc.org | Eliminates solvent waste, simplifies purification. nih.gov |

| Ethanol (EtOH) | Recommended whiterose.ac.uk | Final steps of Sertraline synthesis nih.gov | Low toxicity, biodegradable, allows for process telescoping. nih.gov |

| Acetonitrile (MeCN) | Problematic whiterose.ac.uk | Synthesis of dihydrobenzofuran neolignans scielo.br | "Greener" alternative to benzene and dichloromethane, offering good selectivity. scielo.br |

| Benzene | Hazardous whiterose.ac.uk | Previously used for oxidative coupling scielo.br | Carcinogenic, high environmental impact. |

| Dichloromethane (DCM) | Problematic whiterose.ac.uk | General laboratory solvent | Suspected carcinogen, volatile organic compound. |

Atom Economy and Efficiency in Synthetic Design

The principles of atom economy and process efficiency are central to the development of sustainable synthetic methodologies. Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal, 100% atom-economical reaction would see all atoms from the starting materials integrated into the final product, with no byproducts. primescholars.com In practice, many traditional organic reactions, such as substitution and elimination reactions, generate significant amounts of waste, leading to low atom economy. primescholars.com

In contrast, metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) offer a more holistic assessment of a process's environmental impact by considering all materials used, including solvents, reagents, and purification agents, relative to the mass of the final product. mdpi.comtudelft.nl A lower E-factor or PMI indicates a more efficient and less wasteful process. The pharmaceutical industry, for instance, has historically seen high E-factors, but there is a growing emphasis on reducing these values through innovative synthetic design. nih.gov

For the synthesis of this compound, a common approach involves the Williamson ether synthesis, a reliable but often atom-inefficient method. tsijournals.comresearchgate.netfrancis-press.com This typically involves the reaction of catechol with a suitable three-carbon electrophile. The efficiency of such a synthesis can be significantly influenced by the choice of reagents, catalysts, and reaction conditions.

To illustrate the principles of atom economy and efficiency, let's consider a representative synthesis of this compound. Due to a lack of specific literature detailing multiple synthetic routes for this exact compound, a plausible and common method is analyzed here. This involves the reaction of catechol with 3-chloro-1-propanol (B141029).

Representative Synthesis:

A common method for the formation of the 1,4-benzodioxan ring is the reaction of catechol with a bifunctional electrophile. In this case, for the synthesis of this compound, a plausible route is the reaction of catechol with 3-chloro-1-propanol in the presence of a base.

Atom Economy Calculation:

The atom economy for this representative synthesis can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₄O₃ | 194.23 |

| Catechol | C₆H₆O₂ | 110.11 |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 |

| Sodium Hydroxide (B78521) (Base) | NaOH | 39.997 |

Assuming the use of two equivalents of a base like sodium hydroxide to deprotonate both hydroxyl groups of catechol, the calculation would be:

Atom Economy = [194.23 / (110.11 + 94.54 + 2 * 39.997)] x 100 ≈ 68.2%

This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (in this case, sodium chloride and water), illustrating the inherent limitation of this synthetic approach from an atom economy perspective.

Strategies for Improving Efficiency:

Catalytic Approaches: The use of catalytic systems can significantly improve efficiency. For instance, palladium-catalyzed etherification has been used for the synthesis of some benzodioxane derivatives. tsijournals.com The development of catalytic methods that avoid stoichiometric inorganic bases would improve atom economy. An ideal catalytic cycle would involve the direct reaction of catechol with a suitable propene-derived synthon, minimizing waste.

Alternative Reagents and Reaction Media: Exploring alternative, less hazardous reagents and greener solvents can significantly lower the E-factor. For example, using a base that generates a recyclable or benign byproduct would be advantageous. Microwave-assisted synthesis has also been shown to improve the efficiency of Williamson ether syntheses by reducing reaction times and sometimes improving yields. sacredheart.edu

The following table provides a hypothetical comparison of different synthetic strategies for preparing 2-substituted 1,4-benzodioxans, highlighting the potential for improvement in green chemistry metrics.

| Synthetic Strategy | Key Features | Theoretical Atom Economy | Estimated E-Factor |

| Traditional Williamson Ether Synthesis | Stoichiometric base, organic solvents, potential for side reactions. | ~60-70% | High (>10) |

| Catalytic O-Arylation rsc.org | Transition metal catalyst, milder conditions, potentially fewer byproducts. | >80% | Moderate (5-10) |

| One-Pot Tandem Reaction | Multiple steps in one vessel, reduced solvent and purification waste. | >85% | Low (<5) |

| Biocatalytic Approach | Use of enzymes, high selectivity, aqueous media, biodegradable. | >90% | Very Low (<1) |

Note: The values in this table are illustrative and can vary significantly based on the specific reagents, reaction conditions, and scale of the synthesis. The development of biocatalytic routes for this specific class of compounds is an area of ongoing research.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the molecular framework.

1D NMR Techniques (¹H NMR, ¹³C NMR) for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzodioxan ring are expected to appear in the downfield region, typically between δ 6.8 and 7.0 ppm. The protons of the dioxan ring and the hydroxypropyl side chain would resonate in the upfield region. For instance, the methylene (B1212753) groups adjacent to oxygen atoms (O-CH₂) would likely appear around δ 3.5-4.5 ppm. The remaining methylene groups of the propyl chain and the terminal hydroxyl proton would have characteristic chemical shifts and coupling patterns (multiplicities) that would help in their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of non-equivalent carbon atoms in the molecule. The aromatic carbons would be observed in the range of δ 115-150 ppm. The carbons of the dioxan ring and the propyl side chain would appear at higher field strengths. The carbon atom attached to the hydroxyl group (CH-OH) would typically resonate around δ 60-70 ppm.

A detailed analysis of the chemical shifts, integration values (for ¹H NMR), and coupling constants (J-values) from these 1D spectra would allow for the initial assignment of the proton and carbon signals to specific atoms within the 2-(3-Hydroxypropyl)-1,4-benzodioxan structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (4H) | 6.8 - 7.0 | Multiplet |

| -OCH₂- (dioxan ring, 2H) | 4.0 - 4.3 | Multiplet |

| -CH- (dioxan ring, 1H) | 4.1 - 4.4 | Multiplet |

| -CH₂- (propyl chain, α to OH) | 3.6 - 3.8 | Triplet |

| -CH₂- (propyl chain, β to OH) | 1.8 - 2.0 | Multiplet |

| -CH₂- (propyl chain, γ to ring) | 1.9 - 2.1 | Multiplet |

| -OH (1H) | Variable | Singlet (broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, C-O) | 142 - 144 |

| Aromatic CH | 116 - 122 |

| -O-CH₂- (dioxan ring) | 64 - 66 |

| -CH- (dioxan ring) | 72 - 75 |

| -CH₂- (propyl chain, α to OH) | 60 - 63 |

| -CH₂- (propyl chain, β to OH) | 30 - 33 |

| -CH₂- (propyl chain, γ to ring) | 32 - 35 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity and stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons within the propyl chain and between the protons on the benzodioxan ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for definitively assigning carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, for example, linking the propyl side chain to the benzodioxan ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule. For a chiral center, such as the C2 position of the dioxan ring, NOESY can help in assigning the relative stereochemistry.

Solid-State NMR Applications for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a valuable technique for its characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment in the solid state. This can be used to study polymorphism (the existence of different crystal forms), which is a critical aspect in the development of pharmaceutical compounds. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. HRMS instruments can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₁₁H₁₄O₃. This level of accuracy is crucial to distinguish it from other compounds with the same nominal mass. cas.org

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Calculated Monoisotopic Mass | 194.0943 g/mol |

| Expected [M+H]⁺ Ion | 195.1016 m/z |

| Expected [M+Na]⁺ Ion | 217.0835 m/z |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments produced from a selected precursor ion. By inducing fragmentation of the protonated molecule of this compound, [M+H]⁺, and analyzing the resulting fragment ions, its structure can be further confirmed. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways would likely involve the loss of the hydroxyl group (as water), cleavage of the propyl side chain, and opening of the dioxan ring. Analyzing these fragmentation pathways provides robust confirmation of the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and probing the structure of compounds through controlled fragmentation. nih.gov For this compound (molar mass: 194.23 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 195.24.

Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, can provide valuable structural information. The fragmentation pattern is predictable based on the functional groups present: the hydroxyl group, the propyl chain, and the benzodioxan ring system. The application of ESI combined with a time-of-flight (TOF) analyzer offers high mass resolution, allowing for the determination of elemental composition for both the parent ion and its fragments. fateallchem.dk

Expected Fragmentation Pathways for this compound:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated parent ion.

Propyl Chain Cleavage: Cleavage can occur along the propyl side chain, leading to various fragment ions.

Benzodioxan Ring Opening: The dioxan ring can undergo cleavage, providing characteristic ions that confirm the core structure.

Table 1: Predicted ESI-MS/MS Fragments of Protonated this compound

| Predicted m/z | Proposed Fragment | Neutral Loss | Description |

|---|---|---|---|

| 195.24 | [M+H]⁺ | - | Protonated molecular ion |

| 177.23 | [M+H - H₂O]⁺ | H₂O | Loss of water from the hydroxyl group |

| 153.18 | [C₈H₉O₂]⁺ | C₃H₆O | Cleavage of the propyl alcohol side chain |

| 137.15 | [C₇H₅O₂]⁺ | C₄H₁₀O | Fragmentation involving the propyl chain and ring |

Note: The m/z values are theoretical and based on the most common isotopes. Actual experimental values may vary slightly.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is exceptionally useful for identifying the functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. openstax.org For this compound, the IR spectrum would be dominated by absorptions corresponding to its alcohol, ether, aromatic, and alkane moieties. Studies on related benzodioxane derivatives confirm that IR analysis is a standard method for characterizing this class of compounds. unimi.itresearchgate.net The presence of a carbonyl group, which gives a strong, sharp peak around 1670-1780 cm⁻¹, would be a key indicator of certain impurities or degradation products. libretexts.orgpressbooks.pub

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3500 - 3200 | Alcohol (O-H) | Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic (C-H) | Stretching | Weak to Medium |

| 2960 - 2850 | Alkane (C-H) | Stretching | Medium to Strong |

| 1600 - 1450 | Aromatic (C=C) | Ring Stretching | Medium |

| 1250 - 1000 | Ether (Ar-O-C) | Asymmetric Stretching | Strong |

| 1150 - 1050 | Alcohol (C-O) | Stretching | Medium to Strong |

Source: Data compiled from general IR spectroscopy correlation tables. openstax.orglibretexts.orgpressbooks.pub

Raman spectroscopy provides information complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. youtube.com While IR is sensitive to polar functional groups like O-H and C-O, Raman is often more effective for identifying non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl chain. Theoretical and experimental studies on the parent 1,4-benzodioxan molecule have utilized Raman spectroscopy to understand its vibrational modes in detail. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For derivatives of 1,4-benzodioxan, where the substituent at position 2 creates a chiral center, determining the stereochemistry is crucial as different enantiomers can exhibit different biological activities. unimi.itnih.gov

Although a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard. The process would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the molecular structure. nih.govnih.gov This analysis would unambiguously confirm the connectivity of the atoms and the spatial orientation of the 3-hydroxypropyl group relative to the benzodioxan ring.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the purity assessment and quantification of pharmaceutical compounds and related substances. scirp.org For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. The benzodioxan ring contains a chromophore, making UV detection a suitable choice.

The development of a validated HPLC method is critical. This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). unimi.it Such a method can separate the main compound from structurally similar impurities, ensuring the quality of the substance.

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size | Stationary phase providing hydrophobic interactions |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer | Elutes compounds based on polarity |

| Detector | UV-Visible (UV-Vis) at ~270-280 nm | Detects the aromatic chromophore |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Column Temperature | 25-30 °C | Ensures reproducible retention times |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. It allows for the separation of the compound from volatile impurities and provides information on its molecular weight and fragmentation pattern, aiding in structural confirmation.

Research Findings:

While specific GC methods for this compound are not extensively detailed in the literature, general methods for related benzodioxane derivatives and other polar aromatic compounds can be applied. For instance, a multi-analyte method for substances from plastic food contact materials utilizes a 5% phenyl methyl siloxane column, which is suitable for a broad range of chemical polarities, including hydroxylated aromatic compounds. d-nb.info The analysis of the closely related 2-Hydroxymethyl-1,4-benzodioxane (B143543) often specifies a purity of ≥97.5% as determined by GC, indicating the utility of this technique for quality control. thermofisher.com

A hypothetical GC-MS method for this compound would involve dissolving the sample in a volatile organic solvent followed by injection into the GC system. The compound would be separated on a capillary column and subsequently detected by a mass spectrometer. The primary alcohol functional group in the propyl side chain may benefit from derivatization to a more volatile silyl (B83357) ether to improve peak shape and thermal stability during analysis.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Retention Time | Dependent on the specific conditions, but would elute after less polar benzodioxane derivatives. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. wisc.edu

Research Findings:

For 1,4-benzodioxane (B1196944) derivatives, silica gel GF254 plates are commonly used as the stationary phase. scirp.org The choice of mobile phase is critical and depends on the polarity of the analyte. Due to the presence of a hydroxyl group, this compound is a relatively polar molecule. Therefore, a solvent system with a moderate to high polarity is required for effective elution. A mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or hexane (B92381) with a more polar solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc) is often employed. rsc.orgscirp.org The progress of reactions involving these compounds is frequently monitored by TLC, observing the disappearance of starting material and the appearance of the product spot. researchgate.net The spots are typically visualized under UV light at 254 nm. ictsl.net

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, the Rf value will be lower than that of less polar analogues, such as unsubstituted 1,4-benzodioxan, due to stronger interactions with the polar silica gel stationary phase. wisc.edu

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | Dichloromethane:Methanol (95:5, v/v) or Ethyl Acetate:Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | ~0.3 - 0.5 (highly dependent on the exact mobile phase composition) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 2-position of the benzodioxan ring system, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric excess (e.e.) and the absolute configuration of these chiral molecules. core.ac.uk The biological activity of such compounds is often highly dependent on their stereochemistry. nih.gov

Research Findings:

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for confirming the enantiomeric purity of a sample. Studies on the kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes have utilized CD measurements to determine the absolute configuration of the resulting enantiomers. core.ac.uk

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize enantiomers and determine their purity.

The determination of enantiomeric excess is often performed in conjunction with chiral High-Performance Liquid Chromatography (HPLC), which separates the enantiomers. The CD or ORD spectrum of the separated enantiomers can then be recorded to establish their chiroptical properties.

| Technique | Principle and Application |

|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. Used to determine enantiomeric purity and assign absolute configuration. The two enantiomers of this compound would exhibit mirror-image CD spectra. |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. Provides information on the stereochemistry of the molecule. The ORD curves for the enantiomers would be mirror images of each other. |

| Typical Solvent | Methanol, Acetonitrile, or other UV-transparent solvents. |

| Data Interpretation | Comparison of the experimental spectrum with that of a known standard or with theoretical calculations allows for the determination of the absolute configuration (R or S). The magnitude of the CD signal is proportional to the enantiomeric excess. |

Computational Chemistry and Theoretical Investigations of 2 3 Hydroxypropyl 1,4 Benzodioxan

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties for 2-(3-Hydroxypropyl)-1,4-benzodioxan, from its electronic behavior to its thermodynamic stability.

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity of this compound. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ripublication.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.us For this compound, the distribution of these orbitals would likely show the HOMO localized around the electron-rich benzene (B151609) ring and ether oxygen atoms, while the LUMO may be distributed more over the entire molecule. This analysis helps predict how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Orbital Data for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value determined by DFT calculation |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value determined by DFT calculation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Value determined by DFT calculation |

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. For this compound, an MESP map would reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) areas.

The negative potential is expected to be concentrated around the electronegative oxygen atoms of the dioxan ring and the terminal hydroxyl group, identifying these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. MESP analysis is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. epstem.net

Due to the flexible hydroxypropyl side chain and the puckered nature of the dioxan ring, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable structures, known as conformers.

By performing energy minimization calculations, typically using DFT methods, the geometry of each potential conformer is optimized to find the lowest energy state on the potential energy surface. This analysis would determine the preferred orientation of the hydroxypropyl chain relative to the benzodioxan ring system and the puckering of the dioxan ring (e.g., chair, boat, or twist conformations). Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule and governs its bulk properties. Theoretical conformational analysis has been successfully applied to related benzodioxane structures to determine ring conformation and substituent orientation. researchgate.net

Theoretical chemistry can model the entire course of a chemical reaction involving this compound. Reaction pathway analysis maps the energy changes as reactants are converted into products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed.

For instance, modeling the esterification of the hydroxyl group or the oxidation of the alcohol would involve identifying the structures of the reactants, products, and the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, offering insights into the molecule's chemical stability and transformation pathways without the need for laboratory experiments.

Quantum chemical calculations can accurately predict various thermochemical properties of this compound in its ideal gas state. researchgate.net These properties are essential for understanding the molecule's behavior under different temperature and pressure conditions and are vital for chemical process design and safety analysis.

Table 2: Predicted Thermochemical Properties for this compound at 298.15 K

| Property | Description | Predicted Value |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | The heat change when one mole of the compound is formed from its constituent elements in their standard states. | Value determined by calculation mdpi.com |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in free energy that accompanies the formation of one mole of the substance from its component elements. | Value determined by calculation researchgate.net |

| Entropy (S°) | A measure of the randomness or disorder of the molecule. | Value determined by calculation researchgate.net |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree at constant volume. | Value determined by calculation |

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, often in a solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov

For this compound, an MD simulation in a solvent like water would provide critical insights into its solvation, conformational flexibility, and intramolecular hydrogen bonding dynamics. It would allow observation of how the hydroxypropyl chain folds and interacts with the benzodioxan ring and how solvent molecules arrange themselves around the solute. This information is particularly important for understanding how the molecule behaves in a biological context or in solution-phase reactions.

Conformational Space Exploration

The 1,4-dioxan ring typically adopts a chair conformation to minimize steric strain. However, due to the fusion with the benzene ring, the benzodioxan moiety is likely to exist in a half-chair or a twisted-boat conformation. The orientation of the 3-hydroxypropyl substituent at the 2-position can be either axial or equatorial. Theoretical calculations, such as those employing density functional theory (DFT), are used to determine the relative energies of these different conformers. The stability of each conformer is influenced by a combination of torsional strain and non-bonded interactions.

The flexible 3-hydroxypropyl side chain can adopt numerous conformations due to rotation around its single bonds. The relative orientation of the hydroxyl group and the benzodioxan core is particularly important, as this will influence the molecule's ability to form hydrogen bonds with a receptor.

Table 1: Theoretical Conformational Analysis of this compound

| Conformer | Dioxan Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | Half-Chair | Equatorial | 0.00 | O-C-C-O: 55, C-C-O-H: 60 |

| 2 | Half-Chair | Axial | 1.25 | O-C-C-O: 54, C-C-O-H: 180 |

| 3 | Twist-Boat | Equatorial | 2.10 | O-C-C-O: 45, C-C-O-H: -60 |

| 4 | Twist-Boat | Axial | 3.50 | O-C-C-O: 44, C-C-O-H: 70 |

| Note: This table represents hypothetical data for illustrative purposes, based on typical findings for similar structures. |

Ligand-Solvent Interactions

The interaction of this compound with its surrounding solvent, typically water in a biological context, has a significant impact on its conformational preferences and availability for receptor binding. The hydroxyl group of the side chain and the two ether oxygens of the dioxan ring are capable of acting as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the potential biological targets of this compound.

Prediction of Ligand-Target Binding Modes (Theoretical)

Given that many 1,4-benzodioxan derivatives are known to interact with adrenergic and serotonergic receptors, these are logical starting points for theoretical docking studies. nih.gov For instance, the alpha-1 adrenergic receptors (α1-AR) are a well-established target for this class of compounds.

Docking simulations would involve placing this compound into the known crystal structure of a target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that approximates the binding energy.

A plausible binding mode for this compound within an α1-AR could involve:

Hydrogen bonding: The terminal hydroxyl group of the side chain could form a hydrogen bond with a polar residue in the receptor, such as a serine or threonine.

Aromatic interactions: The benzene ring of the benzodioxan core could engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Hydrophobic interactions: The propyl chain and the hydrocarbon portions of the molecule would likely be situated in a hydrophobic region of the binding site.

Assessment of Binding Affinities (Computational)

Computational methods can also provide an estimate of the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). These calculations are typically based on the scoring functions used in molecular docking or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Table 2: Predicted Binding Affinities of this compound for Various Receptor Targets (Theoretical)

| Receptor Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |

| Alpha-1A Adrenergic Receptor | -8.5 | 50 | Ser188, Phe310, Trp314 |

| Alpha-1B Adrenergic Receptor | -8.2 | 75 | Ser192, Phe308, Tyr316 |

| 5-HT1A Serotonin (B10506) Receptor | -7.9 | 120 | Asp116, Phe362, Tyr390 |

| Note: This table contains hypothetical data to illustrate the output of computational binding affinity assessments. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Prediction)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Descriptors for Structure-Function Relationships

To build a QSAR model, a set of numerical descriptors that characterize the physicochemical properties of the molecules is required. For a series of benzodioxan analogs including this compound, these descriptors would be calculated for each molecule.

Relevant descriptors for this class of compounds could include:

Topological descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, molar volume, and surface area.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Once these descriptors are calculated for a set of benzodioxan derivatives with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to generate a QSAR equation. This equation can then be used to predict the activity of new, untested compounds like this compound.

Table 3: Selected Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| Steric | Molecular Weight | 194.23 |

| Steric | Molar Volume | 175.8 cm³/mol |

| Electronic | Dipole Moment | 2.1 D |

| Electronic | HOMO Energy | -8.9 eV |

| Electronic | LUMO Energy | 0.5 eV |

| Hydrophobic | LogP | 1.85 |

| Topological | Wiener Index | 845 |

| Note: This table provides examples of descriptors and hypothetical values that would be used in a QSAR study. |

Prediction of Molecular Behavior based on Structural Features

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.netnih.gov This method is instrumental in understanding potential biological targets and mechanisms of action. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity. The benzodioxan ring could engage in aromatic interactions, while the hydroxyl group and the ether oxygens of the dioxane ring can form hydrogen bonds with amino acid residues in the binding pocket. The flexibility of the propyl chain allows the molecule to adopt various conformations to optimize its fit within the binding site.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. researchgate.netnih.gov Various computational models can predict properties such as solubility, cell permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₁H₁₄O₃ | EvitaChem evitachem.com |

| Molecular Weight | 198.23 g/mol | EvitaChem evitachem.com |

| Appearance | Colorless to pale yellow liquid or solid | EvitaChem evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), DMSO), limited in water | EvitaChem evitachem.com |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | General prediction for similar structures |

| Hydrogen Bond Donors | 1 | Calculated from structure |

| Hydrogen Bond Acceptors | 3 | Calculated from structure |

| Rotatable Bonds | 4 | Calculated from structure |

| Human Intestinal Absorption | High | Based on Lipinski's Rule of Five compliance |

| Blood-Brain Barrier Penetration | Possible | Based on molecular weight and LogP |

Note: Some values are estimated based on the properties of structurally similar compounds and general computational chemistry principles, as specific experimental or computational data for this exact molecule is limited in the public domain.

Scaffold Hopping and Virtual Screening Methodologies

The 1,4-benzodioxan moiety serves as a valuable scaffold in medicinal chemistry due to its rigid structure and its presence in numerous compounds with diverse biological activities. nih.govunimi.it Scaffold hopping and virtual screening are computational techniques that leverage such privileged scaffolds to discover novel compounds with desired biological activities.

Scaffold Hopping is a computational strategy used to identify new molecular backbones that can mimic the biological activity of a known active compound. nih.govrsc.orgchemrxiv.orgresearchgate.net The goal is to discover isofunctional molecules with different core structures, potentially leading to improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. Starting with a reference compound containing the 1,4-benzodioxan scaffold, scaffold hopping algorithms can search large compound libraries for molecules that, despite having a different core, present a similar three-dimensional arrangement of key pharmacophoric features. For instance, the benzodioxan ring could be replaced by other bicyclic or heterocyclic systems that maintain the spatial orientation of key interaction points.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com There are two main approaches:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. The 1,4-benzodioxan scaffold can be used to filter or prioritize compounds in a virtual screening library, focusing the search on molecules that already contain this privileged fragment. nih.govnih.gov

Ligand-based virtual screening: This approach uses the structure of a known active ligand as a template. The library is searched for molecules that have a similar shape or share pharmacophoric features with the template. This compound itself, or a more potent analogue, could serve as a query molecule for a ligand-based virtual screening campaign to find other compounds with similar predicted activity.

Several studies have highlighted the utility of the 1,4-benzodioxan scaffold in the discovery of novel bioactive compounds through these methodologies. For example, derivatives of 1,4-benzodioxan have been identified as inhibitors of bacterial enzymes and as modulators of various receptors through screening and design processes. nih.govnih.govnih.govnih.gov

Table 2: Examples of 1,4-Benzodioxan Derivatives in Computational Drug Discovery

| Compound Class | Target/Application | Computational Method Employed | Reference |

| 1,3,4-Oxadiazole-2(3H)-thione derivatives with 1,4-benzodioxan | Bacterial FabH inhibitors | Molecular Docking | nih.gov |

| 1,4-Benzodioxan derivatives with Schiff base | Antibacterial agents | Molecular Docking | researchgate.net |

| 1,4-Benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives | FabH inhibitors | Computer-assisted screening, Molecular Docking | nih.govresearchgate.net |

| WB 4101-related benzodioxans | α1-adrenoreceptor subtype selective agents | Structure-Activity Relationship Analysis | nih.gov |

| 1,4-Benzodioxan-substituted chalcones | Monoamine oxidase B inhibitors | Synthesis and in vitro evaluation | nih.gov |

Fundamental Mechanistic Investigations at the Molecular Level

Ligand-Target Molecular Recognition Studies (In Vitro and Theoretical)

Molecular recognition studies are pivotal in elucidating how a ligand like 2-(3-Hydroxypropyl)-1,4-benzodioxan binds to its biological targets. These investigations, whether through experimental in vitro assays or computational theoretical models, provide insights into the binding affinity, selectivity, and functional consequences of such interactions.

The 1,4-benzodioxan scaffold is a common feature in molecules designed to interact with various receptor systems. nih.gov While direct studies on this compound are limited, research on related compounds provides a basis for understanding its potential receptor interactions.

Nicotinic Acetylcholine Receptors (nAChRs): The 1,4-benzodioxane (B1196944) moiety has been incorporated into ligands targeting nAChRs. For instance, pyrrolidinylbenzodioxanes have shown affinity for α4β2 and α7 central nicotinic receptors, which are implicated in a wide range of central nervous system functions. rsc.org Specifically, certain 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane derivatives have been identified as α4β2 nAChR partial agonists. nih.gov The substitution pattern on the benzene (B151609) ring of the benzodioxane scaffold appears to be a key determinant of both α4β2 partial agonist activity and selectivity against the α3β4 subtype. nih.gov

5-HT1A Receptors: The 1,4-benzodioxan structure is a well-established template for ligands of serotoninergic receptors, particularly the 5-HT1A subtype. nih.gov Studies on various 1,4-benzodioxan derivatives have demonstrated their potential as 5-HT1A receptor agonists. rsc.org For example, the (S)-enantiomer of certain 1,4-dioxane (B91453) derivatives has been shown to be a potent and selective 5-HT1A receptor agonist. nih.gov This highlights the importance of stereochemistry in the recognition of these ligands by the 5-HT1A receptor. nih.gov However, it's also noted that many structural modifications on the prototype WB 4101, a known α1-adrenoceptor antagonist with 5-HT1A affinity, led to a significant decrease in affinity for 5-HT1A receptors. ebi.ac.uknih.gov

Table 1: Interaction of 1,4-Benzodioxan Derivatives with Receptor Systems

| Derivative Class | Receptor Target | Observed Interaction | Reference(s) |

| Pyrrolidinylbenzodioxanes | α4β2 and α7 nAChRs | Affinity | rsc.org |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxanes | α4β2 nAChR | Partial Agonism | nih.gov |

| 1,4-Dioxane Derivatives (S-enantiomer) | 5-HT1A Receptor | Potent and Selective Agonism | nih.gov |

| WB 4101-related Benzodioxans | 5-HT1A Receptor | Decreased affinity with most modifications | ebi.ac.uknih.gov |

The inhibitory activity of a compound against specific enzymes can underpin its therapeutic effects. The 1,4-benzodioxan scaffold has been explored as a component of various enzyme inhibitors.

Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders. A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have been designed and evaluated as inhibitors of human MAO-B (hMAO-B). nih.gov Many of these compounds demonstrated inhibitory activity and high selectivity for MAO-B, acting as competitive and reversible inhibitors. nih.gov This suggests that the 1,4-benzodioxan moiety is a valuable component in the design of selective MAO-B inhibitors. nih.gov

Telomerase: Telomerase is a critical enzyme in cancer cell immortalization, making it an attractive target for anticancer drug development. nih.govnih.gov While direct evidence of this compound inhibiting telomerase is not available, various compounds are known to inhibit this enzyme through mechanisms such as stabilizing G-quadruplex structures in telomeric DNA or through antisense strategies targeting the hTR component. nih.govfrontiersin.org

β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is an essential enzyme in bacterial fatty acid biosynthesis, representing a key target for novel antibacterial agents. nih.gov Research on cinnamaldehyde (B126680) acylhydrazone derivatives incorporating a 1,4-benzodioxan fragment has shown potent inhibitory activity against FabH. nih.gov Docking simulations of these compounds within the FabH active site have helped to elucidate the potential binding models, indicating that the 1,4-benzodioxan structure can contribute to the interaction with this bacterial enzyme. nih.gov

CrtN (Staphyloxanthin Biosynthesis): At present, there is no available research specifically investigating the inhibitory activity of this compound on the CrtN enzyme, which is involved in the biosynthesis of the golden carotenoid pigment staphyloxanthin in Staphylococcus aureus.

Table 2: Enzyme Inhibition by 1,4-Benzodioxan-Containing Compounds

| Enzyme Target | Compound Class | Inhibition Profile | Reference(s) |

| Monoamine Oxidase B (MAO-B) | 1,4-Benzodioxan-substituted chalcones | Competitive and reversible inhibition | nih.gov |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Cinnamaldehyde acylhydrazones with a 1,4-benzodioxan fragment | Potent inhibition | nih.gov |

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site to modulate the receptor's response to its endogenous ligand, offers a sophisticated mechanism for drug action. nih.govreddit.com This can lead to more subtle and potentially safer pharmacological profiles compared to direct agonists or antagonists. nih.gov

Theoretical studies employing computational methods are instrumental in identifying potential allosteric binding sites and predicting how a compound might influence receptor conformation and function. nih.gov For G-protein coupled receptors (GPCRs), such as the serotonin (B10506) receptors, allosteric modulators can alter the affinity and/or efficacy of the orthosteric ligand. nih.gov

Currently, there are no specific theoretical investigations published that focus on the allosteric modulation properties of this compound. Such studies would be valuable to explore if this compound could act as an allosteric modulator at receptors like the 5-HT1A or 5-HT2A receptors, potentially offering a novel mechanism of action.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov These studies help in identifying the key chemical features (pharmacophores) responsible for the desired pharmacological effect and how modifications to the molecule's structure can impact its interaction with biological targets.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,4-benzodioxan scaffold, several key pharmacophoric elements have been identified through various studies.

The 1,4-benzodioxane nucleus itself is considered a versatile and evergreen scaffold in medicinal chemistry. nih.gov The two oxygen atoms within the dioxane ring are often crucial for biological activity, potentially acting as hydrogen bond acceptors. unimi.it Substitutions on the benzene ring of the 1,4-benzodioxan moiety are frequently involved in determining receptor subtype selectivity. mdpi.com Furthermore, the nature and position of substituents on the dioxane ring can significantly influence the compound's pharmacological profile. acs.org